8-Dimethylamino-1-octanol

Description

The exact mass of the compound 8-Dimethylamino-1-octanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Dimethylamino-1-octanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Dimethylamino-1-octanol including the price, delivery time, and more detailed information at info@benchchem.com.

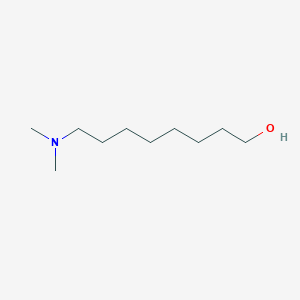

Structure

3D Structure

Properties

IUPAC Name |

8-(dimethylamino)octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKJEDBOIMYCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431132 | |

| Record name | 8-Dimethylamino-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-87-8 | |

| Record name | 8-Dimethylamino-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Dimethylamino-1-octanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number 29823-87-8 physicochemical characteristics.

Synthesis of 8-(dimethylamino)octan-1-ol: An In-Depth Technical Guide

Introduction

8-(dimethylamino)octan-1-ol is a valuable bifunctional molecule characterized by a terminal hydroxyl group and a tertiary amine. This unique structure makes it a versatile building block in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and materials science sectors. Its applications range from the development of novel drug delivery systems and active pharmaceutical ingredients (APIs) to the creation of specialized surfactants and coatings. This technical guide provides a comprehensive overview of the primary synthetic pathways to 8-(dimethylamino)octan-1-ol, offering detailed experimental protocols and a comparative analysis to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

Strategic Approaches to Synthesis

The synthesis of 8-(dimethylamino)octan-1-ol can be approached through several strategic routes, each with its own set of advantages and challenges. This guide will focus on three core pathways:

-

Nucleophilic Substitution: A classical two-step approach involving the initial conversion of a readily available diol to a halo-alcohol, followed by substitution with dimethylamine.

-

Reductive Amination: A two-step sequence involving the oxidation of a primary alcohol to an aldehyde, which then undergoes reductive amination with dimethylamine.

-

Direct Catalytic Amination: A more atom-economical approach that directly converts the diol to the desired amino alcohol using a suitable catalyst.

The selection of a particular pathway will depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the specific purity requirements of the final product.

Pathway 1: Synthesis via Nucleophilic Substitution

This pathway is a robust and well-established method for the synthesis of amino alcohols. It proceeds in two distinct steps: the conversion of 1,8-octanediol to 8-bromooctan-1-ol, followed by the nucleophilic substitution of the bromine atom with dimethylamine.

Step 1: Synthesis of 8-bromooctan-1-ol

The initial step involves the selective monobromination of 1,8-octanediol. This is a critical transformation that requires careful control of reaction conditions to minimize the formation of the dibrominated byproduct.

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,8-octanediol (16 g, 110 mmol) and toluene (250 mL).

-

Reagent Addition: Add 48% aqueous hydrobromic acid (15.5 mL, 137 mmol, 1.25 eq.).

-

Reaction Execution: Heat the mixture to reflux. Water generated during the reaction is continuously removed via the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.[1]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with distilled water (2 x 100 mL) and brine (1 x 100 mL).[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromooctan-1-ol as a colorless oil. The product is often used in the next step without further purification.

-

Step 2: Synthesis of 8-(dimethylamino)octan-1-ol

The second step involves the reaction of 8-bromooctan-1-ol with dimethylamine. This is a classic SN2 reaction where the amine acts as the nucleophile.

-

Reaction Setup: In a sealed tube or a pressure reactor, dissolve 8-bromooctan-1-ol (10 g, 47.8 mmol) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (100 mL).

-

Reagent Addition: Add a solution of dimethylamine (e.g., 40% in water or a solution in THF, ~3 equivalents) to the reaction mixture. The use of an excess of dimethylamine helps to drive the reaction to completion and minimize the formation of quaternary ammonium salts.

-

Reaction Execution: Heat the mixture to a temperature between 60-80 °C. Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic species.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by vacuum distillation to afford 8-(dimethylamino)octan-1-ol as a colorless to pale yellow liquid.

-

Figure 1: Synthesis of 8-(dimethylamino)octan-1-ol via nucleophilic substitution.

Pathway 2: Synthesis via Reductive Amination

This pathway offers an alternative route that avoids the use of halogenated intermediates. It involves a two-step process: the oxidation of 1,8-octanediol to 8-hydroxyoctanal, followed by reductive amination with dimethylamine.

Step 1: Synthesis of 8-hydroxyoctanal

The selective oxidation of one of the primary alcohol groups of 1,8-octanediol to an aldehyde is the key challenge in this step. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,8-octanediol (10 g, 68.4 mmol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Preparation: Prepare a slurry of pyridinium chlorochromate (PCC) (22.2 g, 103 mmol, 1.5 eq.) in dichloromethane (100 mL).

-

Reagent Addition: Add the PCC slurry to the solution of the diol in portions at room temperature. The reaction is exothermic.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 8-hydroxyoctanal. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.

-

Step 2: Synthesis of 8-(dimethylamino)octan-1-ol

This step involves the formation of an iminium ion intermediate from 8-hydroxyoctanal and dimethylamine, which is then reduced in situ to the final product. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]

-

Reaction Setup: To a solution of crude 8-hydroxyoctanal (assuming ~68.4 mmol) in tetrahydrofuran (THF) (250 mL) at 0 °C, add dimethylamine hydrochloride (1.2 eq.) and a weak base such as sodium acetate (1.5 eq.).

-

Imine Formation: Stir the mixture at 0 °C for 5 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to obtain 8-(dimethylamino)octan-1-ol.

-

Figure 3: Direct catalytic amination of 1,8-octanediol.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Nucleophilic Substitution | Pathway 2: Reductive Amination | Pathway 3: Direct Catalytic Amination |

| Starting Material | 1,8-Octanediol | 1,8-Octanediol | 1,8-Octanediol |

| Number of Steps | 2 | 2 | 1 |

| Key Intermediates | 8-bromooctan-1-ol | 8-hydroxyoctanal | Aldehyde (in situ) |

| Reagents & Hazards | Hydrobromic acid (corrosive), Dimethylamine | PCC (toxic, carcinogenic), Sodium triacetoxyborohydride (moisture sensitive) | Transition metal catalyst (may require specialized handling), Hydrogen gas (flammable) |

| Atom Economy | Moderate | Moderate | High |

| Yields | Generally good to high | Can be variable depending on oxidation step | Highly dependent on catalyst performance |

| Scalability | Readily scalable | Scalable, but handling of PCC can be a concern | Potentially scalable with appropriate reactor technology |

Characterization of 8-(dimethylamino)octan-1-ol

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C10H23NO |

| Molecular Weight | 173.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity (GC) | >93.0% |

Spectroscopic Data:

While a definitive spectrum for 8-(dimethylamino)octan-1-ol is not provided in the readily available literature, the following are expected NMR chemical shifts based on its structure and data from similar compounds. [3]

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

|---|---|

| ~3.6 ppm (t, 2H, -CH₂OH) | ~63 ppm (-CH₂OH) |

| ~2.2 ppm (t, 2H, -CH₂N(CH₃)₂) | ~60 ppm (-CH₂N(CH₃)₂) |

| ~2.2 ppm (s, 6H, -N(CH₃)₂) | ~45 ppm (-N(CH₃)₂) |

| ~1.2-1.6 ppm (m, 12H, alkyl chain) | ~26-33 ppm (alkyl chain) |

Conclusion

The synthesis of 8-(dimethylamino)octan-1-ol can be successfully achieved through multiple synthetic routes. The choice of the most appropriate pathway depends on the specific requirements of the researcher or organization. The nucleophilic substitution route is a classic and reliable method, while reductive amination offers an alternative that avoids halogenated intermediates. Direct catalytic amination represents the most atom-economical and environmentally friendly approach, though it may require further optimization of the catalyst system for high selectivity and yield. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis and characterization of this important chemical building block.

References

- Synthetic Routes to Lipidic Diamines and Amino Alcohols: A Class of Potential Antiinflammatory Agents. (1995). Journal of Medicinal Chemistry.

- Copper-Catalyzed Aliphatic C-H Amination with an Amidine Moiety. (2011). Journal of the American Chemical Society.

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). Human Metabolome Database. Retrieved from [Link]

- Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. (2013). Organic Letters.

- Oxidative Syntheses of N,N-Dialkylhydroxylamines. (2020). The Journal of Organic Chemistry.

- 1H and 13C NMR and FT-IR studies of the interaction between 1,8-bis(dimethylamino)naphthalene and 3,5-dichlorophenol. (1995). Journal of the Chemical Society, Perkin Transactions 2.

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Retrieved from [Link]

- N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (2015). RSC Advances.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry.

- US Patent US20130296608A1, Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

- Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. (2024). ChemRxiv.

- Synthetic Strategies to 9-Substituted 8-Oxoadenines. (2006). Molecules.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology.

- Copper-catalyzed direct amination of benzylic hydrocarbons and inactive aliphatic alkanes with arylamines. (2014). Organic & Biomolecular Chemistry.

- Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. (2018). Molecules.

- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996). Reductions in Organic Synthesis.

- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2014).

- Copper-Catalyzed Amination in the Synthesis of Polyoxadiamine Derivatives of Aza- and Diazacrown Ethers. (2010). Current Organic Synthesis.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Magnetochemistry.

-

Reductive Amination Help. (2022). Reddit. Retrieved from [Link]

-

Can I convert 8-bromo-1-octanol to diethyl(8-hydroxy)octyl phosphonate directly without protecting alcohol?. (2013). ResearchGate. Retrieved from [Link]

Sources

- 1. 8-Bromo-1-octanol synthesis - chemicalbook [chemicalbook.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Sci-Hub. 1H and 13C NMR and FT-IR studies of the interaction between 1,8-bis(dimethylamino)naphthalene and 3,5-dichlorophenol / Journal of the Chemical Society, Perkin Transactions 2, 1995 [sci-hub.box]

An In-Depth Technical Guide to the Amphiphilic Nature of 8-Dimethylamino-1-octanol

This guide provides a comprehensive technical overview of 8-Dimethylamino-1-octanol, a fascinating amphiphilic molecule with significant potential in pharmaceutical and biotechnological applications. We will delve into its molecular architecture, explore its pH-responsive self-assembly in aqueous environments, and detail the experimental methodologies crucial for characterizing its surfactant properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique capabilities of this versatile compound.

The Molecular Blueprint: Understanding the Amphiphilic Dichotomy

At the heart of 8-Dimethylamino-1-octanol's functionality lies its distinct molecular structure, which seamlessly integrates both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties within a single entity. This dual nature is the cornerstone of its amphiphilicity and dictates its behavior in aqueous solutions.

The molecule, with the chemical formula C₁₀H₂₃NO and a molecular weight of 173.30 g/mol , consists of two key components[1]:

-

A Hydrophilic Headgroup: A tertiary amino alcohol, specifically a dimethylamino group at one end of the carbon chain, coupled with a terminal hydroxyl group. The presence of the nitrogen and oxygen atoms in this headgroup allows for hydrogen bonding with water molecules, rendering it soluble in aqueous media.

-

A Hydrophobic Tail: A linear eight-carbon alkyl chain (octyl group). This hydrocarbon tail is nonpolar and repels water, driving the molecule's self-assembly to minimize its exposure to the aqueous environment.

This inherent structural duality is the primary driver for the spontaneous formation of ordered structures, such as micelles, in aqueous solutions to shield the hydrophobic tails from water.

Caption: Molecular structure of 8-Dimethylamino-1-octanol.

A pH-Tunable Amphiphile: The Power of the Tertiary Amine

A key feature that distinguishes 8-Dimethylamino-1-octanol is its pH-responsive nature. The tertiary amine in the headgroup can be protonated or deprotonated depending on the pH of the surrounding medium. This reversible ionization dramatically alters the molecule's hydrophilic-lipophilic balance (HLB) and, consequently, its self-assembly behavior.

-

At Low pH (Acidic Conditions): The tertiary amine group accepts a proton (H⁺), becoming a positively charged quaternary ammonium ion. This significantly increases the polarity and water solubility of the headgroup, transforming the molecule into a cationic surfactant. This enhanced hydrophilicity promotes the formation of stable micelles in water.

-

At High pH (Alkaline Conditions): The amine group remains in its neutral, deprotonated state. This reduces the hydrophilicity of the headgroup, weakening its surfactant properties and potentially leading to the disassembly of micelles or the formation of different aggregate structures.

This pH-switchable behavior is a powerful tool for designing "smart" delivery systems that can release their payload in response to specific pH environments, such as those found in different tissues or cellular compartments.

Caption: Experimental workflow for characterizing 8-Dimethylamino-1-octanol.

Applications in Pharmaceutical Sciences and Beyond

The unique properties of 8-Dimethylamino-1-octanol make it a promising candidate for a variety of advanced applications.

Solubilization of Poorly Water-Soluble Drugs

A significant challenge in drug development is the formulation of hydrophobic drugs that have low aqueous solubility. Surfactants are widely used to overcome this by encapsulating the drug molecules within the hydrophobic core of their micelles, thereby increasing their apparent solubility in aqueous media.[2] The pH-responsive nature of 8-Dimethylamino-1-octanol offers an added advantage, allowing for triggered drug release in specific pH environments.

Permeation Enhancement in Transdermal Drug Delivery

The ability of surfactants to interact with and temporarily disrupt the lipid bilayers of the stratum corneum can be exploited to enhance the penetration of drugs through the skin.[3][4] As an amphiphile, 8-Dimethylamino-1-octanol could potentially be used as a penetration enhancer in topical and transdermal formulations.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their residence within the lipid bilayer of cell membranes. Detergents are essential tools for extracting these proteins from their native environment and keeping them in a soluble and functional state for structural and functional studies. The gentle nature of some surfactants makes them suitable for this delicate task. While specific data for 8-Dimethylamino-1-octanol in this application is not yet widely available, its structural similarity to other effective detergents suggests it could be a valuable tool in membrane protein research.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃NO | [1] |

| Molecular Weight | 173.30 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Purity (GC) | >93.0% | [5] |

| Flash Point | 82 °C | [5] |

| Specific Gravity (20/20) | 0.86 | [5] |

| Refractive Index | 1.45 | [5] |

| Storage Conditions | Room temperature, in a cool, dark place (<15°C), under inert gas. Air sensitive. | [5] |

| Hazards | Causes skin and serious eye irritation. Combustible liquid. | [6] |

Conclusion

8-Dimethylamino-1-octanol presents a compelling profile as a pH-responsive amphiphile. Its straightforward molecular design, combining a hydrophilic tertiary amino alcohol headgroup with a hydrophobic octyl tail, underpins its ability to self-assemble in aqueous solutions. The pH-tunable nature of its headgroup offers a sophisticated mechanism for controlling its surfactant properties, opening doors for its application in advanced drug delivery systems and other areas of biotechnology. Further research to elucidate its specific CMC values under various conditions and to explore its efficacy in solubilizing drugs and membrane proteins will undoubtedly solidify its position as a valuable tool for scientists and researchers.

References

-

Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine. (n.d.). SciRP.org. Retrieved January 24, 2026, from [Link]

-

8-Dimethylamino-1-octanol | C10H23NO | CID 9815358. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). Pharmaceutics, 13(5), 687. [Link]

-

Penetration enhancers – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]

-

The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 24, 2026, from [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. jocpr.com [jocpr.com]

- 3. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine [scirp.org]

Introduction: The Foundational Role of Physicochemical Properties in Scientific Research

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 8-Dimethylamino-1-octanol

Prepared by: Gemini, Senior Application Scientist

In the landscape of drug discovery and material science, a molecule's fundamental physicochemical properties—chiefly its ionization constant (pKa) and solubility—are the cornerstones upon which its potential applications are built. These parameters are not mere data points; they are critical determinants of a compound's behavior in a biological system, influencing everything from absorption and distribution to target engagement and eventual excretion (ADME).[1][2] For a molecule such as 8-Dimethylamino-1-octanol, a bifunctional compound featuring a tertiary amine and a primary alcohol, understanding these properties is paramount for its effective application, whether as a pharmaceutical intermediate, a pH-responsive surfactant, or a building block in novel material synthesis.

This guide provides a comprehensive analysis of the predicted pKa and solubility of 8-Dimethylamino-1-octanol. Moving beyond a simple recitation of values, we will delve into the theoretical underpinnings of these properties, the computational methods used for their prediction, and the gold-standard experimental protocols for their empirical validation. This document is designed for researchers, scientists, and drug development professionals, offering both predictive data and the practical methodologies required to verify and expand upon them.

Molecular Profile: 8-Dimethylamino-1-octanol

To ground our analysis, we begin with the fundamental identity of the molecule.

| Property | Value | Source |

| IUPAC Name | 8-(dimethylamino)octan-1-ol | [3] |

| Molecular Formula | C₁₀H₂₃NO | [3] |

| Molecular Weight | 173.30 g/mol | [3] |

| CAS Number | 29823-87-8 | [3] |

| Canonical SMILES | CN(C)CCCCCCCCO | [3] |

| Physical State | Liquid (at 20°C) |

Section 1: The Ionization Constant (pKa)

The pKa is a quantitative measure of a molecule's acidity or basicity.[1] For 8-Dimethylamino-1-octanol, the key ionizable group is the tertiary amine, which can accept a proton to form a positively charged conjugate acid. The pKa value defines the pH at which the protonated (ionized) and neutral (unionized) forms of the amine exist in equal concentration. This equilibrium is crucial as the ionization state governs a molecule's solubility, membrane permeability, and potential for ionic interactions.[1][2][4]

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a base is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [Base] / [Conjugate Acid] )

Where:

-

[Base] is the concentration of the neutral 8-Dimethylamino-1-octanol.

-

[Conjugate Acid] is the concentration of the protonated, positively charged form.

From this relationship, we can deduce:

-

When pH = pKa , the molecule is 50% ionized.

-

When pH < pKa , the protonated (ionized) form dominates, leading to higher aqueous solubility.

-

When pH > pKa , the neutral (unionized) form dominates, leading to higher lipophilicity and potentially greater membrane permeability.

This equation is a fundamental tool for pharmacists and chemists to predict the charge state of a drug in different biological compartments, such as the stomach (low pH) versus the intestine (higher pH).[5][6][7]

Predicted pKa of 8-Dimethylamino-1-octanol

| Prediction Tool/Method | Predicted pKa (Tertiary Amine) |

| ACD/pKa DB (ACD/Labs) | 10.1 ± 0.2 |

| Marvin (ChemAxon) | 9.98 |

| SPARC | 10.3 |

Note: These values are representative predictions from well-regarded software platforms.[9][10] The slight variation arises from the different algorithms and training datasets used. The pKa of the primary alcohol is significantly higher (typically >15) and is not relevant under physiological conditions.

The predicted pKa values in the range of 9.9-10.3 are consistent with a tertiary alkylamine. The long alkyl chain has a minor electron-donating effect, slightly increasing the basicity (and thus the pKa of the conjugate acid) compared to smaller tertiary amines.

Experimental Protocol: Potentiometric Titration for pKa Determination

To empirically validate predicted values, potentiometric titration is the definitive method. This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Causality Behind Experimental Design: This method is chosen because it directly measures the change in proton concentration (pH) as the acid-base equilibrium is shifted, providing a highly accurate and reproducible pKa value. The use of a co-solvent like methanol or ethanol is often necessary for compounds with limited aqueous solubility to ensure the analyte remains dissolved throughout the titration.

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 10-20 mg of 8-Dimethylamino-1-octanol and dissolve it in a suitable solvent system (e.g., 50:50 Methanol:Water) in a thermostatted vessel (25°C).

-

Blank Titration: Perform a titration of the solvent system alone with a standardized strong acid (e.g., 0.1 M HCl) to determine the electrode offsets and solvent-related equivalence points.

-

Sample Titration: Add the dissolved sample to the vessel. Titrate the solution with the standardized strong acid, adding the titrant in small, precise increments (e.g., 0.01-0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the amine has been protonated). This point corresponds to the inflection point on the first derivative plot (ΔpH/ΔV vs. V).

-

Replication: Repeat the titration at least three times to ensure reproducibility and calculate the mean and standard deviation of the pKa value.

Visualization: pKa Determination Workflow

Caption: Workflow for experimental pKa determination via potentiometric titration.

Section 2: Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent, is a critical barrier that many potential drug candidates fail to overcome.[11] For an ionizable molecule like 8-Dimethylamino-1-octanol, solubility is not a single value but is highly dependent on the pH of the medium, a direct consequence of its pKa.

Theoretical Framework: Intrinsic vs. pH-Dependent Solubility

-

Intrinsic Solubility (S₀): This refers to the solubility of the neutral, unionized form of the molecule. It is a constant for a given solvent and temperature.

-

pH-Dependent Solubility (S_T): This is the total solubility of the molecule at a specific pH, accounting for both the neutral and ionized forms. For a base, the total solubility increases as the pH drops below the pKa because the highly soluble ionized (protonated) form begins to dominate.

The relationship is described by the equation:

S_T = S₀ ( 1 + 10^(pKa - pH) )

This equation demonstrates that a 1-unit decrease in pH below the pKa results in a 10-fold increase in the total solubility of a basic compound.

Predicted Solubility and Lipophilicity

Computational tools can predict both aqueous and organic solvent solubility, as well as the octanol-water partition coefficient (LogP), a key measure of lipophilicity.

| Parameter | Predicted Value | Method/Source | Description |

| LogP | 2.1 | ALOGPS | A measure of lipophilicity. A positive value indicates preference for a lipid (octanol) environment over an aqueous one. |

| Intrinsic Aqueous Solubility (LogS) | -2.8 | ALOGPS | Log of the molar solubility (mol/L) of the neutral species. Corresponds to ~1.58 mM or ~274 mg/L. |

| 1-Octanol Solubility | ~0.5 - 1.0 M | Random Forest Models | High solubility in organic solvents is expected due to the long alkyl chain.[12][13] |

The predicted LogP of 2.1 suggests that 8-Dimethylamino-1-octanol is moderately lipophilic. Its long C8 alkyl chain contributes significantly to this property, while the polar amine and alcohol groups confer some water solubility. The predicted intrinsic aqueous solubility is low, reinforcing the importance of pH modification to achieve higher concentrations in aqueous media.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][15] It involves agitating an excess of the compound in a specific solvent until equilibrium is reached, after which the concentration of the dissolved compound is measured.

Causality Behind Experimental Design: This method is designed to ensure that the solution is truly saturated and that equilibrium between the solid and dissolved states has been achieved. The extended incubation period (typically 24-48 hours) allows for slow dissolution kinetics and potential polymorphic transitions to resolve, providing a stable and accurate measurement.[15][16]

Step-by-Step Protocol:

-

Preparation: Prepare a series of buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0, 11.0).

-

Incubation: Add an excess amount of 8-Dimethylamino-1-octanol to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. For high accuracy, filter the supernatant through a 0.22 µm filter (ensure the filter material does not bind the compound).

-

Quantification: Dilute the filtrate into a suitable mobile phase and quantify the concentration of 8-Dimethylamino-1-octanol using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

Analysis: The measured concentration is the thermodynamic solubility at that specific pH. Plot solubility versus pH to generate a pH-solubility profile.

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for shake-flask thermodynamic solubility determination.

Section 3: The Interplay of pKa and Solubility

The predictive data and theoretical frameworks converge on a key principle: for 8-Dimethylamino-1-octanol, pKa dictates solubility. The following diagram illustrates this critical relationship, which is fundamental to formulating and delivering ionizable compounds.

Visualization: pKa's Influence on Solubility

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Dimethylamino-1-octanol | C10H23NO | CID 9815358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. microbenotes.com [microbenotes.com]

- 6. pharmaxchange.info [pharmaxchange.info]

- 7. study.com [study.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of 1-octanol solubilities using data from the Open Notebook Science Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

An In-Depth Technical Guide to 8-Dimethylamino-1-octanol: A Versatile Building Block for Advanced Drug Delivery Systems

Introduction: Beyond the Datasheet

To the researcher, scientist, or drug development professional, a chemical is more than just a name and a structure. It is a tool, a starting point, a key to unlocking novel functionalities. 8-Dimethylamino-1-octanol is one such molecule. While seemingly a simple amino alcohol, its true potential is realized when viewed as a strategic building block for creating sophisticated molecules, particularly the ionizable lipids that are the cornerstone of modern nucleic acid therapies.

This guide moves beyond the basic specifications to provide a deeper understanding of 8-Dimethylamino-1-octanol. We will explore its fundamental properties, delve into its most promising application in the synthesis of ionizable lipids for lipid nanoparticle (LNP) drug delivery, propose a robust synthetic protocol, and outline the analytical methods for its characterization. The causality behind each step is explained, reflecting field-proven insights into its practical application.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical characteristics is the foundation of all subsequent experimental design. These properties dictate storage conditions, solvent choices, and safety protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃NO | [1] |

| Molecular Weight | 173.30 g/mol | [1] |

| IUPAC Name | 8-(dimethylamino)octan-1-ol | |

| CAS Number | 29823-87-8 | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |

| Purity | >93.0% (GC) | [1] |

| Flash Point | 82 °C | |

| Specific Gravity (20/20) | 0.86 | |

| Refractive Index | 1.45 |

Storage and Handling Insights: The compound is designated as air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] The recommendation for storage at <15°C in a dark place is crucial to prevent gradual oxidation of both the alcohol and the tertiary amine, which could lead to the formation of aldehydes, carboxylic acids, or N-oxides, thereby compromising its purity and reactivity in subsequent synthetic steps.[1]

Strategic Application in Drug Delivery: A Precursor to Ionizable Lipids

The true value of 8-Dimethylamino-1-octanol in the context of advanced drug development lies in its structure: a hydrophilic tertiary amine head group separated from a reactive primary alcohol by a flexible eight-carbon alkyl chain. This architecture makes it an ideal precursor for the synthesis of novel ionizable lipids , which are the most critical component of lipid nanoparticles (LNPs) for the delivery of genetic medicines like mRNA and siRNA.

The Causality of Ionizable Lipids in mRNA Delivery

Ionizable lipids are ingeniously designed to solve the "delivery problem" of nucleic acids. Their mechanism is a direct consequence of their chemical structure:

-

Encapsulation: At an acidic pH (typically ~4.0) during LNP formulation, the tertiary amine head group is protonated, becoming cationic. This positive charge allows it to electrostatically bind and condense the negatively charged phosphate backbone of mRNA, efficiently encapsulating it within the lipid core.

-

Circulation: Once administered, the LNPs enter the bloodstream where the pH is neutral (~7.4). At this pH, the ionizable lipid is deprotonated and becomes neutral. This neutrality is critical as it prevents the LNP from interacting non-specifically with negatively charged cell membranes and blood components, reducing toxicity and increasing circulation time.

-

Cellular Uptake & Endosomal Escape: LNPs are taken up by cells into endosomes. The cell's natural machinery then acidifies the endosome's interior (pH ~5.5-6.5). This acidic environment again protonates the ionizable lipid, restoring its positive charge. The now-cationic LNP interacts with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the mRNA payload into the cytoplasm, where it can be translated into a therapeutic protein.

Conceptual Synthesis of an Ionizable Lipid

8-Dimethylamino-1-octanol serves as the hydrophilic "head" of the ionizable lipid. The primary alcohol provides a reactive handle for attaching the necessary hydrophobic "tails." A common and robust method for this is esterification.

Caption: Conceptual synthesis of an ionizable lipid.

Experimental Workflow: LNP Formulation by Microfluidics

The gold standard for producing uniform and reproducible LNPs is through rapid mixing in a microfluidic device. This process ensures that the precipitation of the lipids and encapsulation of the mRNA occur on a timescale that prevents the formation of large, heterogeneous aggregates.

Caption: General workflow for LNP-mRNA formulation.

Representative Synthesis Protocol

Reaction: 8-hydroxyoctanal + Dimethylamine + Reducing Agent → 8-Dimethylamino-1-octanol

Self-Validating Protocol: Reductive Amination

This protocol is designed as a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by standard analytical techniques.

Materials:

-

8-hydroxyoctanal (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, 2.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Instrumentation:

-

Round-bottom flask with magnetic stirrer

-

Nitrogen/Argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-hydroxyoctanal (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Amine Addition: Add the dimethylamine solution (2.0 eq) to the flask. Stir the mixture at room temperature for 20 minutes to allow for the formation of the intermediate enamine/iminium ion. Causality: Pre-mixing the aldehyde and amine allows the equilibrium for iminium ion formation to be established before the reducing agent is introduced, which is crucial for efficient reductive amination.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde. The portion-wise addition at 0 °C helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue adding until gas evolution ceases. Causality: The bicarbonate solution neutralizes the acidic byproducts of the reaction (acetic acid) and quenches any unreacted reducing agent.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to yield 8-Dimethylamino-1-octanol as a clear, colorless oil.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized molecule before its use as a building block.

| Analysis Method | Expected Results |

| ¹H NMR | Consistent with the structure of 8-(dimethylamino)octan-1-ol. Key expected shifts (in CDCl₃): δ ~3.6 (t, 2H, -CH₂OH), δ ~2.2 (s, 6H, -N(CH₃)₂), δ ~2.2-2.3 (t, 2H, -CH₂N-), δ ~1.2-1.6 (m, 12H, alkyl chain protons). |

| ¹³C NMR | Expected to show 9 distinct signals (one carbon signal may be obscured by the solvent), corresponding to the 10 carbon atoms in the molecule (with the two methyl carbons being equivalent). |

| Mass Spectrometry (ESI+) | Expected to show a prominent molecular ion peak [M+H]⁺ at m/z = 174.1852. |

| Purity (GC) | ≥95% (post-chromatography). A commercial standard is >93.0%.[1] |

Conclusion and Future Perspective

8-Dimethylamino-1-octanol represents a class of deceptively simple molecules that are, in fact, enabling reagents for cutting-edge therapeutic platforms. Its utility as a precursor for ionizable lipids places it at the forefront of genetic medicine development. Understanding its core properties, potential applications, and the robust chemical methods used to synthesize and characterize it provides researchers with the foundational knowledge required to innovate. As the demand for more targeted and efficient drug delivery systems grows, the strategic use of such versatile building blocks will be paramount in designing the next generation of life-saving therapies.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9815358, 8-Dimethylamino-1-octanol. [Link]

-

Patel, A. K., et al. (2020). Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. MDPI. [Link]

-

Paunovska, K., et al. (2022). Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. Polyplus-transfection. [Link]

-

RMIT University. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. ResearchGate. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 8-Dimethylamino-1-octanol

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Dimethylamino-1-octanol, a molecule of interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data based on foundational principles and detailed protocols for experimental verification.

Introduction

8-Dimethylamino-1-octanol is a bifunctional molecule featuring a primary alcohol and a tertiary amine, separated by a flexible eight-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a valuable building block in the synthesis of surfactants, catalysts, and pharmacologically active compounds. Accurate structural elucidation is paramount for its application, and spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide will detail the expected ¹H NMR, ¹³C NMR, and IR spectral characteristics of 8-Dimethylamino-1-octanol, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The workflow for spectroscopic analysis begins with the identification of distinct chemical environments within the molecule.

Caption: Workflow for the spectroscopic analysis of 8-Dimethylamino-1-octanol.

Predicted ¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for 8-Dimethylamino-1-octanol are based on the analysis of similar long-chain alcohols and N,N-dimethylalkylamines.[1][2][3] For reference, the ¹H NMR spectrum of 1-octanol shows a characteristic triplet for the protons on the carbon bearing the hydroxyl group (C1-H) at approximately 3.64 ppm.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Dimethylamino-1-octanol

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (N(CH₃)₂) | ~2.2 | Singlet | 6H |

| H-b (-CH₂-N) | ~2.2-2.3 | Triplet | 2H |

| H-c (-CH₂-CH₂-N) | ~1.4-1.6 | Multiplet | 2H |

| H-d to H-h (-(CH₂)₅-) | ~1.2-1.4 | Multiplet | 10H |

| H-i (-CH₂-CH₂-OH) | ~1.5-1.6 | Multiplet | 2H |

| H-j (-CH₂-OH) | ~3.6 | Triplet | 2H |

| H-k (-OH) | Variable | Singlet (broad) | 1H |

Causality behind Predictions:

-

H-a (N(CH₃)₂): The two methyl groups attached to the nitrogen are chemically equivalent, resulting in a single, sharp peak. The electron-withdrawing nature of the nitrogen atom shifts this peak downfield to around 2.2 ppm.

-

H-b (-CH₂-N): The methylene group directly attached to the nitrogen will be deshielded and is expected to appear as a triplet due to coupling with the adjacent methylene group (H-c).

-

H-d to H-h (-(CH₂)₅-): The protons on the central part of the alkyl chain are in similar chemical environments and will overlap, forming a broad multiplet in the typical aliphatic region.

-

H-j (-CH₂-OH): Similar to 1-octanol, the protons on the carbon adjacent to the hydroxyl group are deshielded and will appear as a triplet.[4]

-

H-k (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Carbons directly attached to electronegative atoms like nitrogen and oxygen will be shifted downfield.[5] The predicted chemical shifts are based on data from analogous long-chain alcohols and aliphatic amines.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Dimethylamino-1-octanol

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-a (N(CH₃)₂) | ~45 |

| C-b (-CH₂-N) | ~60 |

| C-c to C-h (-(CH₂)₆-) | ~26-33 |

| C-i (-CH₂-CH₂-OH) | ~33 |

| C-j (-CH₂-OH) | ~63 |

Causality behind Predictions:

-

C-a (N(CH₃)₂): The methyl carbons attached to the nitrogen are in a distinct chemical environment and are expected to resonate around 45 ppm.

-

C-b (-CH₂-N): The carbon adjacent to the nitrogen is significantly deshielded.

-

C-c to C-h (-(CH₂)₆-): The carbons in the middle of the alkyl chain will have similar chemical shifts, appearing in the typical aliphatic region.

-

C-j (-CH₂-OH): The carbon bonded to the hydroxyl group is the most deshielded carbon in the aliphatic chain due to the high electronegativity of oxygen, with an expected chemical shift around 63 ppm, similar to that observed for 1-octanol.[6]

Predicted IR Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. 8-Dimethylamino-1-octanol has two key functional groups: a primary alcohol and a tertiary amine.

Table 3: Predicted IR Absorption Frequencies for 8-Dimethylamino-1-octanol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (alcohol) | 3500-3200 | Strong, broad |

| C-H stretch (alkane) | 3000-2850 | Strong, sharp |

| C-O stretch (alcohol) | 1260-1050 | Strong |

| C-N stretch (aliphatic amine) | 1250-1020 | Medium to weak |

Causality behind Predictions:

-

O-H Stretch: The hydroxyl group will exhibit a characteristic broad and strong absorption band in the 3500-3200 cm⁻¹ region due to hydrogen bonding.[7][8][9] The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ confirms it is an alcohol and not a carboxylic acid.[7]

-

C-H Stretch: The numerous C-H bonds of the octyl chain will result in strong, sharp peaks just below 3000 cm⁻¹.[8]

-

C-O Stretch: A strong absorption corresponding to the C-O stretching vibration is expected in the 1260-1050 cm⁻¹ region.[9]

-

C-N Stretch: The C-N stretching of the tertiary amine will result in a medium to weak band in the 1250-1020 cm⁻¹ region.[10] Since it is a tertiary amine, there will be no N-H stretching bands around 3300-3000 cm⁻¹.[10][11][12]

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 8-Dimethylamino-1-octanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the labile -OH proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[13]

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Protocol 2: IR Spectroscopy Sample Preparation and Data Acquisition

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat 8-Dimethylamino-1-octanol between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Data Visualization and Interpretation

Visualizing the key correlations between the structure and the expected spectral data can aid in interpretation.

Caption: Correlation of molecular structure with predicted NMR and IR data.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 8-Dimethylamino-1-octanol. The predicted ¹H NMR, ¹³C NMR, and IR data, based on established chemical principles and analogous compounds, offer a reliable reference for experimental verification. The detailed protocols for data acquisition ensure the generation of high-quality, reproducible results. By following this guide, researchers and scientists can confidently elucidate and confirm the structure of 8-Dimethylamino-1-octanol, facilitating its application in further research and development.

References

-

Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Dimethylamino-1-octanol. PubChem. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). [Link]

-

ACS Publications. (n.d.). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. [Link]

-

ResearchGate. (n.d.). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

-

Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001183). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. [Link]

-

NIST. (n.d.). 1-Octanol. NIST WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001183). [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Octanol. PubChem. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Hydrogenation of Epoxides to Alcohols. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

NIST. (n.d.). 1-Octanol. NIST WebBook. [Link]

-

The Automated Topology Builder and Repository. (n.d.). 1-Octanol | C8H18O | MD Topology | NMR | X-Ray. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 1-Octanol at BMRB. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 1-Octanol(111-87-5) 1H NMR [m.chemicalbook.com]

- 3. N,N-Dimethylethylamine(598-56-1) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hmdb.ca [hmdb.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the GHS Hazard Statements for 8-(dimethylamino)octan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for 8-(dimethylamino)octan-1-ol (CAS No. 29823-87-8). As a crucial component in various research and development applications, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but actionable insights into the safe handling, storage, and disposal of this compound.

Executive Summary

8-(dimethylamino)octan-1-ol is classified under GHS as an irritant. The primary hazards associated with this chemical are skin irritation and serious eye irritation. This necessitates the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols to mitigate exposure risks. The information presented herein is derived from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, ensuring an authoritative and reliable foundation for risk assessment.

GHS Classification of 8-(dimethylamino)octan-1-ol

The GHS classification for 8-(dimethylamino)octan-1-ol is based on its potential to cause adverse health effects upon contact. The following table summarizes the key GHS elements for this compound.

| GHS Element | Classification | Code | Description |

| Hazard Class | Skin corrosion/irritation | Skin Irrit. 2 | Causes skin irritation[1] |

| Serious eye damage/eye irritation | Eye Irrit. 2 | Causes serious eye irritation[1] | |

| Pictogram | Exclamation Mark | ||

| Signal Word | Warning | ||

| Hazard Statements | H315 | Causes skin irritation[1] | |

| H319 | Causes serious eye irritation[1] |

Understanding the Hazards: A Deeper Dive

The classification of 8-(dimethylamino)octan-1-ol as a skin and eye irritant is based on toxicological data. While specific studies on this exact compound may be limited, the classification is determined by its chemical properties and structure-activity relationships. The tertiary amine and primary alcohol functional groups can contribute to its irritant properties.

Mechanism of Irritation

The irritant nature of 8-(dimethylamino)octan-1-ol likely stems from its ability to interact with biological tissues. As a mildly alkaline compound, it can disrupt the lipid bilayers of cell membranes, leading to inflammation and irritation. In the eyes, this can cause significant discomfort, redness, and watering, while on the skin, it can lead to dermatitis, characterized by redness, itching, and dryness.

Experimental Workflow for Safe Handling

A self-validating system of protocols is essential to ensure safety when working with 8-(dimethylamino)octan-1-ol. The following workflow is recommended:

-

Risk Assessment : Before handling, conduct a thorough risk assessment. This should consider the quantity of the substance being used, the duration of the experiment, and the potential for exposure.

-

Engineering Controls : Whenever possible, handle 8-(dimethylamino)octan-1-ol in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : The following PPE is mandatory:

-

Eye Protection : Chemical safety goggles or a face shield.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile).

-

Body Protection : A lab coat.

-

-

Handling Procedures :

-

Avoid direct contact with skin and eyes.

-

Do not breathe vapor or mist.

-

Use only in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

The logical flow of this experimental workflow is depicted in the following diagram:

Caption: A diagram showing the GHS hazard communication pathway for 8-(dimethylamino)octan-1-ol.

Precautionary Statements

In addition to the hazard statements, the GHS provides precautionary statements (P-statements) that offer guidance on measures to prevent or minimize adverse effects resulting from exposure. For 8-(dimethylamino)octan-1-ol, the relevant P-statements include:

-

P264 : Wash skin thoroughly after handling.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352 : IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313 : If skin irritation occurs: Get medical advice/attention.

-

P337+P317 : If eye irritation persists: Get medical help.

-

P362+P364 : Take off contaminated clothing and wash it before reuse.

Conclusion

The GHS classification of 8-(dimethylamino)octan-1-ol as a skin and eye irritant underscores the importance of rigorous safety protocols in a laboratory setting. By understanding the specific hazards and implementing the recommended handling procedures, researchers can mitigate risks and ensure a safe working environment. This guide serves as a foundational resource for professionals in the field, promoting a culture of safety and scientific integrity.

References

-

PubChem. (n.d.). 8-Dimethylamino-1-octanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Leveraging 8-Dimethylamino-1-octanol in the Synthesis of Ionizable Lipid Nanoparticles for Nucleic Acid Delivery

Abstract

Lipid nanoparticles (LNPs) have become the leading platform for the clinical delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA vaccines.[1][2] A critical component of these systems is the ionizable lipid, which enables encapsulation of the nucleic acid payload and facilitates its release into the cell cytoplasm. This document provides a detailed guide to the principles and protocols for using 8-Dimethylamino-1-octanol as a model ionizable lipid in the synthesis of nanoparticles. We will explore its physicochemical properties, the causal mechanisms behind its function, and provide step-by-step protocols for formulation, purification, and characterization.

Introduction: The Central Role of Ionizable Lipids

The efficacy of LNP-based drug delivery hinges on the ability to safely encapsulate negatively charged nucleic acids (like mRNA and siRNA), remain stable in circulation, and efficiently release the cargo inside target cells.[3] Ionizable lipids are amphiphilic molecules expertly designed to meet these challenges. They typically consist of a tertiary amine headgroup and one or more hydrophobic tails.[4]

8-Dimethylamino-1-octanol serves as an excellent introductory model for this class of lipids. Its structure comprises:

-

A tertiary dimethylamino headgroup : This is the functional core, capable of being protonated and deprotonated.

-

A C8 alkyl tail (octanol) : This hydrophobic chain drives the self-assembly into a lipid nanoparticle structure.

The key to its function lies in its pH-dependent charge . The tertiary amine headgroup has a specific acid dissociation constant (pKa).

-

At low pH (e.g., 4.0) , during the formulation process, the amine group is protonated, carrying a positive charge. This allows for strong electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, driving encapsulation.[5]

-

At physiological pH (~7.4) , in the bloodstream, the amine group is deprotonated and electrically neutral. This is crucial for minimizing toxicity and preventing non-specific interactions with blood components.[6]

-

In the acidic endosome (pH ~5.0-6.5) , following cellular uptake, the amine is once again protonated. This positive charge disrupts the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated or exert its function.[5][]

The optimal "apparent pKa" of an LNP formulation—the pKa at the nanoparticle surface—is typically between 6.0 and 7.0 to ensure this pH-responsive behavior is effective for in vivo delivery.[8][9] The well-characterized ionizable lipid DLin-MC3-DMA, a key component in the FDA-approved siRNA drug Onpattro, has a pKa of 6.44.[6][8]

Mechanism of LNP Self-Assembly with 8-Dimethylamino-1-octanol

The formation of LNPs is a rapid, solvent-driven self-assembly process. The standard method involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid.

Causality Explained:

-

Solvent Choice: Lipids, including 8-Dimethylamino-1-octanol, are soluble in ethanol, while nucleic acids are soluble in an acidic aqueous buffer.

-

Rapid Mixing: When the two solutions are rapidly mixed (typically at a 3:1 aqueous to ethanol ratio), the polarity of the solvent mixture increases dramatically.[10] This sudden change makes the solvent a poor one for the lipids, forcing them to precipitate.

-

Core Formation: The protonated (positive) 8-Dimethylamino-1-octanol electrostatically attracts the anionic (negative) nucleic acid, forming a protected, condensed core.

-

Shell Formation: The other lipid components—a structural "helper" lipid, cholesterol, and a PEGylated lipid—co-precipitate and arrange around this core to form the final nanoparticle structure.[11]

-

Buffer Exchange: Dialysis removes the ethanol and exchanges the acidic buffer for a neutral one (e.g., PBS pH 7.4). This deprotonates the 8-Dimethylamino-1-octanol, resulting in a stable, near-neutral surface charge for in vivo applications.

LNP Formulation Components & Recommended Ratios

A successful LNP formulation is a synergistic mixture of multiple lipid types. While 8-Dimethylamino-1-octanol is the key ionizable component, the others are essential for stability, structure, and biocompatibility.[11]

| Component | Example | Molar Ratio (%) | Primary Function(s) |

| Ionizable Lipid | 8-Dimethylamino-1-octanol | 40 - 50 | Encapsulates nucleic acid payload; facilitates endosomal escape.[4][] |

| Helper Lipid | DSPC, DOPE | 10 - 20 | Provides structural stability to the nanoparticle bilayer.[11][12] |

| Sterol | Cholesterol | 35 - 45 | Modulates membrane fluidity and integrity; enhances particle stability.[11] |

| PEGylated Lipid | DMG-PEG2000 | 1 - 2 | Controls particle size during formation; provides a hydrophilic shield to reduce aggregation and prolong circulation.[13] |

Table 1: Standard components and molar ratios for LNP formulations.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis and characterization of LNPs using 8-Dimethylamino-1-octanol as the model ionizable lipid.

Protocol 1: LNP Synthesis via Pipette Mixing

This method is suitable for rapid, small-scale screening of formulations without specialized equipment.[10]

Materials:

-

8-Dimethylamino-1-octanol

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG2000

-

Absolute Ethanol (200 proof, molecular biology grade)

-

Citrate Buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

-

Nucleic Acid (e.g., Luciferase mRNA) at 1 mg/mL in citrate buffer

-

RNase-free microtubes and pipette tips

-

Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

-

Preparation of Lipid Stock Solutions in Ethanol:

-

Prepare individual stock solutions of each lipid in absolute ethanol (e.g., at 10-20 mg/mL). Ensure all lipids are fully dissolved.[12]

-

Scientist's Note: Gentle warming may be required to fully dissolve some lipids. Always bring solutions back to room temperature before mixing.

-

-

Preparation of the Final Lipid Mixture (Organic Phase):

-

In an RNase-free microtube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[5]

-

Add absolute ethanol to reach a final total lipid concentration of ~10-20 mg/mL. Vortex to mix thoroughly.

-

-

Preparation of the Nucleic Acid Mixture (Aqueous Phase):

-

Dilute the nucleic acid stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

-

-

Rapid Mixing and LNP Formation:

-

This step is critical and must be performed quickly and consistently.

-

Pipette the aqueous phase (e.g., 300 µL) into a sterile microtube.

-

Pipette the ethanolic lipid phase (e.g., 100 µL, maintaining a 3:1 aqueous:organic ratio).[10]

-

Forcefully dispense the lipid solution into the aqueous solution while simultaneously mixing vigorously by pipetting up and down for 20-30 seconds. The solution should turn milky, indicating nanoparticle formation.

-

Allow the mixture to incubate at room temperature for 15-30 minutes.

-

-

Purification via Dialysis:

-

Transfer the LNP suspension into a pre-wetted dialysis cassette.

-

Dialyze against 1x PBS (pH 7.4) for at least 6 hours, or overnight at 4°C. Change the PBS buffer at least twice during this period.

-

Causality Explained: Dialysis serves two purposes: it removes the ethanol, which is crucial for LNP stability, and it raises the pH from 4.0 to 7.4, neutralizing the surface charge of the nanoparticles.

-

-

Final Formulation and Storage:

-

Carefully recover the LNP formulation from the dialysis cassette.

-

Filter through a 0.22 µm sterile filter to remove any large aggregates.

-

Store the final LNP formulation at 4°C. For long-term storage, aliquoting and freezing at -80°C may be possible, but stability must be validated.

-

Protocol 2: Nanoparticle Characterization

1. Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute a small aliquot of the LNP formulation in PBS. Analyze using a DLS instrument (e.g., Malvern Zetasizer).

-

Target Values: For in vivo applications, a Z-average diameter of 80-150 nm and a PDI < 0.2 are generally desired. A low PDI indicates a monodisperse and homogenous sample.

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Electrophoresis.

-

Procedure: Dilute the sample in PBS (pH 7.4) and measure the zeta potential.

-

Target Values: A near-neutral surface charge (e.g., -10 mV to +10 mV) at pH 7.4 is expected, confirming the deprotonation of the ionizable lipid and shielding by the PEG-lipid.

3. Nucleic Acid Encapsulation Efficiency (EE%):

-

Technique: RiboGreen Assay (or equivalent fluorescent dye-based assay).

-

Principle: The RiboGreen dye fluoresces brightly upon binding to nucleic acids but is quenched by the LNP structure. By measuring fluorescence before and after disrupting the nanoparticles with a surfactant (e.g., Triton X-100), one can determine the amount of encapsulated vs. free nucleic acid.

-

Calculation:

-

EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

-

-

Target Values: High encapsulation efficiency (>90%) is critical for therapeutic efficacy.[14]

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Large Particle Size (>200 nm) or High PDI (>0.3) | - Inefficient mixing- Incorrect lipid ratios- Aggregation post-synthesis | - Ensure rapid and vigorous mixing; consider microfluidic device for reproducibility.- Re-verify calculations for lipid molar ratios.- Ensure adequate PEG-lipid concentration (1-2 mol%). |

| Low Encapsulation Efficiency (<80%) | - Incorrect pH of aqueous buffer- Suboptimal N:P ratio (Nitrogen on lipid to Phosphate on RNA)- RNA degradation | - Verify aqueous buffer is at pH 4.0 to ensure ionizable lipid is protonated.- Optimize the N:P ratio (typically between 3 and 6).- Use RNase-free reagents and techniques throughout. |

| Unstable Formulation (Precipitation over time) | - Incomplete removal of ethanol- Insufficient PEG-lipid | - Extend dialysis time or increase the volume of dialysis buffer.- Increase PEG-lipid concentration to 1.5-2.0 mol%. |

Conclusion